Sodium bis(trifluoromethanesulfonyl)imide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

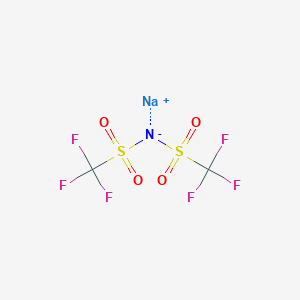

Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the empirical formula C₂F₆NNaO₄S₂ . It is commonly used as an electrolyte in batteries and fuel cells. Additionally, it serves as a Lewis acid and is employed in the field of ionic liquids . The compound is also known by its synonyms: Sodium bis(trifluoromethylsulfonyl)imide .

Synthesis Analysis

The synthesis of Sodium bis(trifluoromethanesulfonyl)imide involves the reaction between trifluoromethanesulfonic anhydride and sodium azide . The resulting product is a white crystalline powder with a melting point in the range of 257.1°C to 258.4°C .

Molecular Structure Analysis

The molecular structure of Sodium bis(trifluoromethanesulfonyl)imide consists of a central nitrogen atom (N ) bonded to two trifluoromethanesulfonyl groups (SO₂CF₃ ) and a sodium ion (Na⁺ ). The compound’s chemical formula can be represented as Na⁺[SO₂CF₃]₂N .

Wissenschaftliche Forschungsanwendungen

Solar Cell Technology

Sodium bis(trifluoromethanesulfonyl)imide is used as a p-type dopant in solid-state dye-sensitized and perovskite solar cells, improving their efficiency and stability .

Organic Solar Cells

It serves as a chemical additive to enhance power conversion efficiencies in porphyrin-based organic solar cells .

Lithium-Ion Batteries

As an organic electrolyte in lithium-ion batteries, Sodium bis(trifluoromethanesulfonyl)imide enhances hole conductivity, contributing to the overall performance of the battery .

Capacitors

In capacitors, it functions similarly by providing lithium ions as an organic electrolyte, which is crucial for the storage and discharge of electrical energy .

Polymerized Ionic Liquids

The compound is involved in the preparation of imidazolium core bearing monomer ionic liquids, which are then polymerized to develop advanced ionic liquids with potential applications in various fields .

Molecular Dynamics Studies

Molecular dynamics studies utilize Sodium bis(trifluoromethanesulfonyl)imide to simulate ion coordination and transport properties, particularly in systems like poly(ethylene oxide) with lithium salts .

Lithium-Ion Battery Enhancement

A novel category of bis(trifluorosulfonyl) imide-based ionic liquid electrolytes, which includes Sodium bis(trifluoromethanesulfonyl)imide, has been shown to improve the electrochemical activity of lithium-ion batteries .

Wirkmechanismus

Target of Action

Sodium bis(trifluoromethanesulfonyl)imide, also known as bistriflimide, is a non-coordinating anion . Its primary targets are the electrolyte systems in batteries and fuel cells . It is also used as a Lewis acid and in ionic liquids .

Mode of Action

As an electrolyte in batteries and fuel cells, sodium bis(trifluoromethanesulfonyl)imide provides a medium for the flow of ions from the anode to the cathode, facilitating the redox reactions that power the device . As a Lewis acid, it can accept a pair of electrons, participating in various chemical reactions .

Biochemical Pathways

While sodium bis(trifluoromethanesulfonyl)imide is primarily used in electrochemical systems rather than biological systems, it plays a crucial role in the electrochemical pathways within these systems. It facilitates the movement of ions, enabling the redox reactions that generate electricity .

Pharmacokinetics

Its properties such as high thermal and chemical stability make it a valuable component in batteries and fuel cells .

Result of Action

The use of sodium bis(trifluoromethanesulfonyl)imide in batteries and fuel cells results in efficient ion transport, contributing to the high performance of these devices . In the context of ionic liquids and as a Lewis acid, it can participate in a variety of chemical reactions .

Action Environment

The action of sodium bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, it has been noted for its ability to suppress crystallinity in poly(ethylene oxide), increasing the conductivity of this polymer below its melting point at 50°C . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its properties .

Eigenschaften

IUPAC Name |

sodium;bis(trifluoromethylsulfonyl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKTWKVVQDCJFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6NNaO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91742-21-1 |

Source

|

| Record name | Sodium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)

![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)